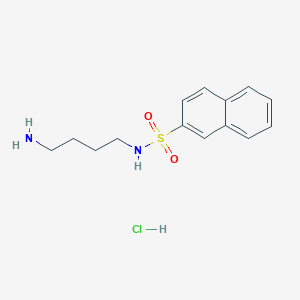

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVKUWCEVMLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431684 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89108-46-3 | |

| Record name | W-12, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride: A Technical Guide to its Function as a Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, commonly known as W-13, is a cell-permeable naphthalenesulfonamide derivative widely utilized in cellular biology and pharmacology as a calmodulin (CaM) antagonist. Calmodulin is a primary intracellular calcium sensor that plays a pivotal role in numerous Ca2+-dependent signaling pathways. By binding to calmodulin, W-13 effectively inhibits the activation of a multitude of calmodulin-dependent enzymes, making it an invaluable chemical tool for dissecting the complex roles of calmodulin in cellular processes such as cell cycle progression, smooth muscle contraction, and apoptosis. This document provides a comprehensive technical overview of W-13, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Introduction to this compound (W-13)

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein expressed in all eukaryotic cells.[1] It acts as a primary transducer of intracellular calcium signals.[2] Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[1][2] These interactions are fundamental to regulating processes such as metabolism, inflammation, apoptosis, and muscle contraction.[1]

This compound (W-13) is a member of the naphthalenesulfonamide family of compounds that act as calmodulin antagonists.[3][4] Its cell-permeable nature allows it to be used effectively in live-cell experiments to probe the function of calmodulin.[5][6] W-13 and its analogue, W-7, inhibit Ca2+/calmodulin-regulated enzyme activities by binding to calmodulin, thereby preventing the activation of its downstream targets.[6] This inhibitory action has been leveraged to study calmodulin's involvement in various diseases, including cancer and viral infections.[7][8]

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | [3] |

| Synonyms | W-13, W-13 hydrochloride | [9] |

| CAS Number | 88519-57-7 | [10] |

| Molecular Formula | C14H17ClN2O2S · HCl | [10] |

| Molecular Weight | 349.27 g/mol | [10] |

| Purity | ≥98% (HPLC) | [3][10] |

| Solubility | Soluble to 100 mM in water and DMSO | [10] |

Mechanism of Action

The primary mechanism of action for W-13 is the direct inhibition of calmodulin activity.

-

Calcium Signaling: In resting cells, intracellular Ca2+ concentrations are kept low. Upon stimulation, Ca2+ levels rise, allowing Ca2+ ions to bind to the EF-hand motifs of calmodulin.[11]

-

Calmodulin Activation: The binding of Ca2+ induces a significant conformational change in the calmodulin protein, exposing hydrophobic domains that are crucial for target protein interaction.[2]

-

Target Protein Modulation: The activated Ca2+/CaM complex then binds to a specific calmodulin-binding domain on its target proteins, such as phosphodiesterase (PDE) or myosin light chain kinase (MLCK), leading to their activation.[12]

-

W-13 Inhibition: W-13 exerts its antagonistic effect by binding to the hydrophobic domains of the activated Ca2+/CaM complex. This interaction prevents calmodulin from binding to and activating its downstream target enzymes.[4]

Quantitative Data on Inhibitory Activity

W-13 has been shown to inhibit various calmodulin-dependent enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Target Enzyme | IC50 Value (µM) | Comments | Reference |

| CaM-dependent Phosphodiesterase (PDE) | 68 | A primary assay for determining CaM antagonism. | [3][5][10] |

| Myosin Light Chain Kinase (MLCK) | 58 | Inhibition affects smooth muscle contraction. |

Additionally, W-13 demonstrates antiproliferative effects in various cell lines, often studied in the context of cancer research. For example, it inhibits the growth of tamoxifen-resistant breast cancer cells and induces cell cycle arrest and apoptosis in multiple myeloma cell lines.[3][7]

Key Signaling Pathways Modulated by W-13

By inhibiting calmodulin, W-13 influences several critical cellular signaling pathways.

-

Cyclic Nucleotide Signaling: Calmodulin activates certain phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] By inhibiting CaM-dependent PDE, W-13 can lead to an accumulation of cAMP/cGMP, affecting downstream pathways regulated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[12][14]

-

Cell Cycle Control: Calmodulin is involved in the regulation of cell cycle progression. W-13 has been shown to induce a G1 phase cell cycle arrest.[7] This is achieved by upregulating cyclin-dependent kinase inhibitors like p21cip1 and downregulating cyclins.[7]

-

Apoptosis Induction: W-13 can trigger programmed cell death. This occurs through the activation of caspases, an increase in intracellular calcium levels, depolarization of the mitochondrial membrane, and inhibition of STAT3 phosphorylation, which leads to the downregulation of the anti-apoptotic protein Mcl-1.[7]

-

MAPK/ERK Pathway: In some contexts, W-13 can lead to the sustained activation of the extracellular signal-regulated kinase 2 (ERK2), a component of the MAPK signaling pathway. This activation is linked to the expression of p21cip1.[3]

Experimental Protocols

W-13 is a versatile tool used in a variety of assays to investigate calmodulin function. Below are generalized protocols for key experiments.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the inhibitory effect of W-13 on the activity of a CaM-dependent PDE.

-

Principle: PDE converts cAMP to 5'-AMP. The subsequent conversion of 5'-AMP to adenosine and inorganic phosphate (Pi) by 5'-nucleotidase can be quantified. W-13's inhibition of the CaM-dependent PDE will result in a lower production of Pi.

-

Materials:

-

Calmodulin (Bovine Brain)

-

CaM-dependent PDE (e.g., PDE1)

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

W-13 hydrochloride dissolved in assay buffer

-

Assay Buffer: (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM Imidazole, 3 mM MgSO4)

-

CaCl2 solution

-

EGTA solution (for Ca2+-free control)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

-

Procedure:

-

Prepare reaction mixtures in microplate wells. Include controls: no enzyme, no CaM, and Ca2+-free (with EGTA).

-

Add varying concentrations of W-13 to the experimental wells.

-

Add assay buffer, CaCl2 (to achieve desired free Ca2+ concentration), calmodulin, and PDE to the wells.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow W-13 to bind to CaM.

-

Initiate the reaction by adding cAMP.

-

Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

-

Add 5'-nucleotidase and incubate for an additional 10 minutes.

-

Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method.

-

Calculate the percentage of inhibition for each W-13 concentration and determine the IC50 value.[15]

-

Cell Proliferation Assay (WST-8/MTT)

This assay determines the effect of W-13 on the viability and proliferation of cultured cells.[7]

-

Principle: Viable cells reduce a tetrazolium salt (like WST-8 or MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.

-

Materials:

-

Adherent or suspension cell line (e.g., HeLa, MCF-7, or MM.1S)

-

Complete cell culture medium

-

W-13 stock solution (in DMSO or water), sterilized by filtration

-

WST-8 or MTT reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).

-

Prepare serial dilutions of W-13 in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of W-13 (and a vehicle control).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until color development is sufficient.

-

If using MTT, add solubilization solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for growth inhibition.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle after W-13 treatment.[7]

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain fixed cells. The cellular DNA content, which varies depending on the cell cycle phase (G1, S, G2/M), is then measured by flow cytometry.

-

Materials:

-

Cultured cells

-

W-13 solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

PI staining solution (containing PI, RNase A, and a detergent like Triton X-100)

-

-

Procedure:

-

Treat cells with W-13 at the desired concentration for a specific time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

-

Conclusion

This compound (W-13) is a potent and specific calmodulin antagonist that has proven to be an essential pharmacological tool. Its ability to permeate cell membranes and inhibit the Ca2+/calmodulin complex allows researchers to effectively probe the vast and complex network of calmodulin-dependent signaling pathways. The data and protocols presented in this guide highlight its utility in studying fundamental cellular processes, from cell cycle regulation to apoptosis. For professionals in drug development, W-13 and its derivatives serve as important lead compounds, particularly in oncology, where the calmodulin signaling axis is often dysregulated. A thorough understanding of its mechanism and applications is crucial for leveraging this compound to its full potential in both basic research and translational science.

References

- 1. Calmodulin - Wikipedia [en.wikipedia.org]

- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. W-13 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc.abcam.com [doc.abcam.com]

- 6. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(4-AMINOBUTYL)-5-CHLORO-2-NAPHTHALENESULFONAMIDE HYDROCHLORIDE | 88519-57-7 [amp.chemicalbook.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Calmodulin | PPTX [slideshare.net]

- 12. Video: Calmodulin-dependent Signaling [jove.com]

- 13. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of phosphodiesterase inhibitors on interleukin-4 and interleukin-13 generation from human basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50 Calculator | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Discovery and History of W-12/W-13 Compounds

An Important Clarification on the "W-12/W-13" Nomenclature: Initial research into the discovery and history of "W-12/W-13 compounds" reveals that this designation does not refer to a single, historically defined series of molecules. Instead, the nomenclature appears in at least three distinct and unrelated areas of chemical and biomedical research. This guide provides a comprehensive overview of each of these compound types, organized into separate sections to reflect their unique origins, chemical properties, and biological activities.

Section 1: The "W-Series" Analgesic Compounds (W-12 & W-13 Fentanyl Analogues)

Discovery and History

The "W-series" refers to a group of 32 synthetic opioid analogues, designated W-1 through W-32, that were first synthesized and evaluated for their analgesic properties at the University of Alberta in the early 1980s. While the entire series was explored, specific details on compounds W-12 and W-13 are available in a 1992 publication by Buolamwini and Knaus, which describes the synthesis and antinociceptive activity of fentanyl analogues. These compounds were investigated as potential potent analgesics with a possible dissociation of analgesic effects from muscle rigidity, a common side effect of fentanyl and its derivatives.[1]

Chemical Structure and Properties

The compounds referred to as 12 and 13 in the 1992 study are complex dihydropyridine derivatives of fentanyl.[1]

-

Compound 12: 1-(2-[3-(1-phenoxycarbonyl-6-phenyl-1,6-dihydropyridyl)ethyl])-4-(propionanilido)piperidine

-

Compound 13a: 1-(2-[4-(1-phenoxycarbonyl-1,2-dihydropyridyl)ethyl])-4-(propionanilido)piperidine

Quantitative Data

The analgesic activity of these compounds was evaluated using the rat 4% NaCl-induced writhing test. The following table summarizes the key quantitative findings.[1]

| Compound | Dose (mg/kg, s.c.) | Analgesic Activity (% Inhibition of Writhing) | ED50 (mg/kg, s.c.) |

| 12 | 0.4 | 58% | Not Determined |

| 13a | Not Applicable | Not Applicable | 1.3 |

| Fentanyl (for comparison) | Not Applicable | Not Applicable | 0.0021 |

| Meperidine (for comparison) | Not Applicable | Not Applicable | 0.6 |

Experimental Protocols

1.4.1 Synthesis of Fentanyl Analogues 12 and 13a:

The synthesis of these compounds involved a multi-step process starting from isomeric 1-[2-(pyridyl)ethyl]-4-(propionanilido)-piperidine isosteres of fentanyl. The key steps, as described by Buolamwini and Knaus, include the elaboration of the 3-pyridyl and 4-pyridyl precursors into the corresponding dihydropyridine analogues. This involves the addition of a phenoxycarbonyl substituent to the dihydropyridine ring nitrogen.[1]

1.4.2 Antinociceptive Activity Assessment (Rat 4% NaCl-Induced Writhing Test):

This assay is a chemical method for inducing pain of peripheral origin to screen for analgesic compounds.[2][3][4][5]

-

Animal Model: Rats are used for this test.

-

Procedure:

-

The test compounds (e.g., compounds 12 and 13a) are administered subcutaneously (s.c.) at various doses.

-

After a set period, a 4% solution of sodium chloride (NaCl) is injected intraperitoneally to induce a characteristic writhing response. This response includes abdominal contractions and stretching of the hind limbs.

-

The number of writhes is counted for a specific duration.

-

-

Data Analysis: The analgesic effect is quantified by the reduction in the frequency of writhing in compound-treated animals compared to a control group that receives a vehicle. The results can be expressed as the percentage inhibition of writhing or as an ED50 value, which is the dose required to produce a 50% reduction in writhing.[1]

Logical Relationships

Caption: Logical workflow for the synthesis and evaluation of W-series fentanyl analogues.

Section 2: Naphthalenesulfonamide Calmodulin Antagonists (W-12 & W-13)

Discovery and History

The compounds W-12 and W-13 belong to a class of naphthalenesulfonamide derivatives developed as calmodulin (CaM) antagonists. This research was pioneered by Hiroyoshi Hidaka and colleagues in the early 1980s.[6][7] These compounds were designed to be tools for investigating the physiological roles of the calcium-binding protein calmodulin by inhibiting its activity. W-13 is a chlorinated, more potent analogue of W-12.[8]

Chemical Structure and Properties

-

W-12: N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

-

W-13: N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride[9]

Quantitative Data

The primary quantitative measure of the activity of these compounds is their ability to inhibit calmodulin-activated cyclic nucleotide phosphodiesterase (PDE).

| Compound | Target | IC50 |

| W-12 | Calmodulin-activated PDE | 260 µM |

| W-13 | Calmodulin-activated PDE | 68 µM[8] |

Experimental Protocols

2.4.1 Synthesis of W-12 and W-13:

The synthesis of these naphthalenesulfonamide derivatives generally involves the reaction of the corresponding naphthalenesulfonyl chloride with an appropriate amine. For W-12, 2-naphthalenesulfonyl chloride would be reacted with a protected 4-aminobutylamine, followed by deprotection. For W-13, the starting material would be 5-chloro-2-naphthalenesulfonyl chloride.

2.4.2 Calmodulin-Activated Phosphodiesterase (PDE) Activity Assay:

This assay measures the ability of a compound to inhibit the activity of PDE that has been activated by the calcium-calmodulin complex.[10][11][12]

-

Principle: The assay quantifies the hydrolysis of a cyclic nucleotide (like cAMP or cGMP) by PDE. Radiolabeled cyclic nucleotides are often used.

-

Procedure:

-

A reaction mixture is prepared containing a buffer, calmodulin, the PDE enzyme, and the test compound (W-12 or W-13) at various concentrations.

-

The reaction is initiated by adding a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP).

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, often by boiling.

-

A nucleotidase (e.g., snake venom nucleotidase) is added to convert the resulting radiolabeled AMP into radiolabeled adenosine.

-

Anion-exchange resin is used to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

-

The radioactivity of the product is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

Signaling Pathways

W-12 and W-13 act by binding to calmodulin, preventing it from activating its target enzymes. This has downstream effects on numerous signaling pathways. One important pathway affected is the activation of the ERK2 signaling cascade. Surprisingly, calmodulin inhibition can lead to prolonged activation of ERK2.[13] Calmodulin inhibition also affects endocytic pathways, including transcytosis and recycling.[14]

Caption: W-13 inhibits calmodulin, affecting downstream signaling pathways.

Section 3: The Lipokine 12,13-diHOME

Discovery and History

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a lipid mediator, or lipokine, that has been identified as a signaling molecule involved in metabolic regulation. Its discovery is recent, emerging from lipidomics studies in the 2010s. Research has shown that its circulating levels increase in response to cold exposure and exercise.[15][16] It is produced by brown adipose tissue (BAT) and plays a role in enhancing fatty acid uptake by both BAT and skeletal muscle.[15][17]

Chemical Structure and Properties

Quantitative Data

The biological activity of 12,13-diHOME is often quantified by its effect on fatty acid uptake in various cell types.

| Cell Type | Treatment | Effect on Fatty Acid Uptake |

| Brown Adipocytes | 12,13-diHOME | Increased |

| C2C12 Myotubes | 12,13-diHOME | Increased |

| 3T3-L1 White Adipocytes | 12,13-diHOME | No significant increase |

Experimental Protocols

3.4.1 Biosynthesis of 12,13-diHOME:

12,13-diHOME is synthesized in the body from linoleic acid through a multi-enzyme pathway. The key steps are:

-

Linoleic acid is converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) by cytochrome P450 enzymes.

-

Soluble epoxide hydrolases (sEH) then hydrolyze 12,13-EpOME to form 12,13-diHOME.[15]

3.4.2 Fatty Acid Uptake Assay in C2C12 Myotubes:

This assay measures the rate at which muscle cells take up fatty acids from the surrounding medium.[21][22][23][24]

-

Principle: A labeled fatty acid analog (e.g., radiolabeled palmitate or a fluorescently tagged fatty acid like BODIPY-palmitate) is provided to the cells, and the amount of label incorporated into the cells is quantified.

-

Procedure (using radiolabeled palmitate):

-

C2C12 myoblasts are cultured and differentiated into myotubes in multi-well plates.

-

The myotubes are incubated with a medium containing the test compound (12,13-diHOME) or a vehicle control.

-

A solution containing a radiolabeled fatty acid (e.g., [¹⁴C]-palmitate) complexed with bovine serum albumin (BSA) is added to the cells.

-

The cells are incubated for a specific period to allow for fatty acid uptake.

-

The incubation is stopped, and the cells are washed to remove any unincorporated radiolabel.

-

The cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter.

-

-

Data Analysis: The rate of fatty acid uptake is determined by the amount of radioactivity incorporated into the cells over time and is compared between the 12,13-diHOME-treated and control groups.

Signaling Pathways

12,13-diHOME is known to increase fatty acid uptake in brown adipocytes by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[15][16] More recent research has also elucidated a signaling pathway in cardiomyocytes where 12,13-diHOME activates nitric oxide synthase 1 (NOS1), which in turn may involve the ryanodine receptor (RyR) to enhance mitochondrial respiration.

Caption: Biosynthesis and signaling pathway of the lipokine 12,13-diHOME.

References

- 1. Synthesis and antinociceptive activity of 1-[2-(pyridyl)ethyl] and 1-[2-(dihydropyridyl)ethyl] analogues of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 5. saspublishers.com [saspublishers.com]

- 6. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. W-13 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 9. N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide | C14H17ClN2O2S | CID 4299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. Calmodulin inhibitor W13 induces sustained activation of ERK2 and expression of p21CIP1 [diposit.ub.edu]

- 14. The calmodulin antagonist, W-13, alters transcytosis, recycling, and the morphology of the endocytic pathway in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 12,13-DiHOME | C18H34O4 | CID 10236635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: Showing metabocard for 12,13-DHOME (HMDB0004705) [hmdb.ca]

- 20. larodan.com [larodan.com]

- 21. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Saturated fatty acid palmitate-induced insulin resistance is accompanied with myotube loss and the impaired expression of health benefit myokine genes in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, a naphthalenesulfonamide derivative. Due to limited direct experimental data for this specific compound, this document synthesizes available information, including its chemical structure and basic properties, and presents a proposed synthesis protocol based on established chemical principles. Furthermore, it explores the potential biological activity by drawing parallels with its well-characterized chlorinated analogue, a known calmodulin antagonist. This guide includes detailed, inferred experimental methodologies, structured data tables, and mandatory visualizations of a proposed synthesis workflow and a relevant biological signaling pathway to support researchers in its synthesis, characterization, and further investigation.

Chemical Identity and Properties

This compound, also known as W-12 Hydrochloride, is the hydrochloride salt of the parent compound N-(4-Aminobutyl)-2-naphthalenesulfonamide. Its chemical structure consists of a naphthalene ring sulfonated at the 2-position, with the sulfonamide nitrogen substituted by a 4-aminobutyl group.

Structural Formula:

Table 1: Physicochemical Properties of this compound and its Chlorinated Analogue.

| Property | This compound | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (for comparison) |

| Synonyms | W-12 Hydrochloride | W-13 Hydrochloride |

| CAS Number | 89108-46-3 | 88519-57-7[1] |

| Molecular Formula | C₁₄H₁₉ClN₂O₂S | C₁₄H₁₈Cl₂N₂O₂S[1] |

| Molecular Weight | 314.83 g/mol | 349.28 g/mol [1] |

| Appearance | White to Almost white powder to crystal | Data not available |

| Melting Point | 181.0 to 185.0 °C | Data not available |

| Purity | >98.0% (HPLC) | Data not available |

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 2-naphthalenesulfonyl chloride with an excess of 1,4-diaminobutane, followed by conversion to the hydrochloride salt. The use of excess diamine is crucial to favor the monosulfonylation of one amino group while leaving the other primary amine free.

Experimental Protocol:

Materials:

-

2-Naphthalenesulfonyl chloride

-

1,4-Diaminobutane

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diaminobutane (5-10 equivalents) in anhydrous dichloromethane. The large excess of the diamine also acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: To the stirred solution of the diamine at 0 °C (ice bath), add a solution of 2-naphthalenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-(4-Aminobutyl)-2-naphthalenesulfonamide by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Isolation of Hydrochloride Salt: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, its structural similarity to N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W-13), a known calmodulin antagonist, suggests it may exhibit similar pharmacological properties.

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that acts as a key intracellular calcium sensor, modulating the activity of a wide range of enzymes and proteins in response to changes in intracellular calcium concentration.[2][3] Calmodulin antagonists, such as the naphthalenesulfonamide derivatives, bind to CaM and inhibit its ability to activate target proteins, thereby disrupting calcium-dependent signaling pathways.[3]

Proposed Mechanism of Action:

It is hypothesized that N-(4-Aminobutyl)-2-naphthalenesulfonamide binds to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This interaction prevents the conformational changes in calmodulin that are necessary for it to bind to and activate its downstream targets, such as CaM kinases and phosphodiesterases.

Caption: Calmodulin signaling pathway and proposed inhibition.

Experimental and Logical Workflows

The synthesis and characterization of a novel or underexplored compound like this compound follows a structured workflow.

Caption: Workflow for synthesis and characterization.

Conclusion

This compound represents an interesting, yet under-characterized, member of the naphthalenesulfonamide family. While direct experimental data remains sparse, this guide provides a solid foundation for its synthesis and potential biological investigation based on established chemical principles and analogy to its chlorinated counterpart. The proposed protocols and workflow diagrams offer a structured approach for researchers to produce and characterize this compound, paving the way for a deeper understanding of its chemical and pharmacological properties. Further studies are warranted to confirm its hypothesized role as a calmodulin antagonist and to explore its potential applications in drug discovery and development.

References

molecular weight and chemical structure of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide, a key compound in cellular signaling research. It details its chemical and physical properties, its mechanism of action as a calmodulin antagonist, and protocols for its experimental application.

Core Compound Properties

N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide, also known as W-13 in its hydrochloride form, is a sulfonamide derivative that acts as a cell-permeable and reversible calmodulin antagonist.[1][2] Its ability to inhibit calmodulin-dependent enzymes makes it a valuable tool for studying calcium-mediated signaling pathways.

Chemical Structure

The chemical structure of the free base form is presented below:

IUPAC Name: N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide[3] SMILES: C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl[4]

Image of the chemical structure of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide would be placed here in a full document.

Physicochemical Data

The following table summarizes the key quantitative data for N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide and its commonly used hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Citations |

| Molecular Formula | C₁₄H₁₇ClN₂O₂S | C₁₄H₁₈Cl₂N₂O₂S | [3][5] |

| Molecular Weight | 312.8 g/mol | 349.27 g/mol (or 349.28 g/mol ) | [3][5][6][7] |

| CAS Number | 81705-04-6 | 88519-57-7 | [3][5][7] |

| Appearance | - | Light orange or red crystalline powder | [7] |

| Melting Point | - | 235 - 239 °C (or 241-243°C) | [6][7] |

| Purity | - | ≥ 98% (by HPLC) | [7] |

| Solubility | - | Soluble in H₂O (stock solutions of 5 mM recommended) | [6] |

| IC₅₀ (Myosin Light Chain Kinase) | - | 58 µM | [1][2] |

| IC₅₀ (Ca²⁺-Calmodulin-dependent Phosphodiesterase) | - | 68 µM | [1][2] |

Mechanism of Action: Calmodulin Signaling Pathway

Calmodulin (CaM) is a primary transducer of calcium signals in all eukaryotic cells.[8] An intracellular increase in Ca²⁺ concentration leads to the binding of four Ca²⁺ ions to CaM. This binding induces a conformational change in CaM, enabling it to interact with and modulate the activity of various downstream target proteins, including kinases like Myosin Light Chain Kinase (MLCK) and phosphatases.[8][9] N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide exerts its inhibitory effect by binding to the Ca²⁺-activated calmodulin, preventing it from activating these downstream targets.[1]

Caption: Calmodulin (CaM) activation by Ca²⁺ and subsequent inhibition by the compound.

Experimental Protocols

This section outlines a representative protocol for determining the inhibitory potency (IC₅₀) of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide against Myosin Light Chain Kinase (MLCK) using a luminescence-based kinase assay.

Objective

To determine the concentration of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide required to inhibit 50% of MLCK activity.

Materials

-

Recombinant human MLCK enzyme

-

Myosin light chain peptide substrate (e.g., KKRWKKNFIAVSAANRFKKISSSGAL)

-

N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate-reading luminometer

Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide HCl in sterile water.

-

Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations for testing (e.g., from 1 mM to 10 nM). Typically, an 11-point, 3-fold serial dilution is appropriate. Include a buffer-only control (no inhibitor).

-

-

Kinase Reaction Setup:

-

In a white assay plate, add 5 µL of each inhibitor dilution (or control) to the appropriate wells.

-

Add 10 µL of a solution containing the MLCK enzyme and peptide substrate (pre-diluted in Kinase Assay Buffer to 2X the final desired concentration).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near its Km for MLCK to ensure sensitive detection of competitive inhibitors.

-

Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined in preliminary experiments.

-

-

ADP Detection (using ADP-Glo™ as an example):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Convert the raw luminescence units (RLU) into percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Drug Development and Screening Workflow

N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide serves as a tool compound and a scaffold for developing more potent and selective kinase inhibitors. The general workflow for identifying and optimizing such inhibitors is a multi-stage process.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide HCl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. BMRB Featured System: Calmodulin [bmrb.io]

- 8. Calmodulin - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of Naphthalenesulfonamide-Based Calmodulin Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of a class of calmodulin antagonists based on the naphthalenesulfonamide scaffold. While the specific compound of interest is N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, the available scientific literature on this particular molecule is limited. Therefore, this guide will focus on the well-characterized activities of its close structural analogs, primarily N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide (W-13) , to provide a thorough understanding of the biological effects of this compound class. We will also reference N-(4-aminobutyl)-2-naphthalenesulphonamide (W-12) , a less active analog.

Introduction to Naphthalenesulfonamide Calmodulin Antagonists

Naphthalenesulfonamide derivatives are a class of cell-permeable, reversible antagonists of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels in all eukaryotic cells.[1] By binding to calmodulin, these compounds prevent it from activating a multitude of downstream target enzymes, thereby interfering with numerous cellular signaling pathways. The potency of these antagonists is influenced by the length of the alkyl chain and substitutions on the naphthalene ring.[2] This guide will delve into their mechanism of action, quantitative inhibitory data, key biological effects, and detailed experimental protocols for their study.

Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action for naphthalenesulfonamide derivatives is the direct, calcium-dependent binding to calmodulin. Upon an increase in intracellular calcium concentration, Ca²⁺ ions bind to the EF-hand motifs of calmodulin, inducing a conformational change that exposes hydrophobic domains. W-7 and its analogs are thought to bind to these exposed hydrophobic regions, preventing the Ca²⁺-CaM complex from interacting with and activating its target proteins.

Key targets of the Ca²⁺-CaM complex that are inhibited by these antagonists include:

-

Calmodulin-dependent Phosphodiesterases (PDEs): Specifically PDE1, which is involved in the hydrolysis of cyclic nucleotides (cAMP and cGMP).[3][4]

-

Myosin Light Chain Kinase (MLCK): A crucial enzyme in the regulation of smooth muscle contraction and cell motility.

-

Ca²⁺/Calmodulin-dependent Protein Kinases (CaMKs): A family of kinases that regulate a wide array of cellular processes.

The inhibition of these key enzymes disrupts the normal downstream signaling cascades, leading to the diverse biological activities detailed in this guide.

Quantitative Data: Inhibitory Potency

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for W-7 and W-13 against their primary enzyme targets.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| W-7 | Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 28 | [5] |

| Myosin Light Chain Kinase (MLCK) | 51 | [5] | |

| W-13 | Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 68 | [6] |

| Myosin Light Chain Kinase (MLCK) | 58 | [6] | |

| W-12 | Ca²⁺-Calmodulin-Dependent Phosphodiesterase | Less active than W-13 | [1] |

| Myosin Light Chain Kinase (MLCK) | Less active than W-13 | [1] | |

| N-(4-Aminobutyl)-2-naphthalenesulfonamide HCl | Not Reported | Not Reported |

Key Biological Activities

Inhibition of calmodulin-dependent pathways by these naphthalenesulfonamide derivatives leads to significant effects on cell fate, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of various cell lines, including human multiple myeloma cells, with W-7 and W-13 has been shown to induce a dose-dependent inhibition of cell proliferation.[7] This anti-proliferative effect is primarily due to an arrest in the G1 phase of the cell cycle.[7] The mechanism involves the downregulation of key cyclins responsible for G1 progression and the upregulation of the cyclin-dependent kinase inhibitor p21cip1.[7]

Apoptosis Induction

Beyond cytostatic effects, naphthalenesulfonamide calmodulin antagonists are potent inducers of apoptosis.[7][8] This programmed cell death is triggered through a multi-faceted mechanism involving both intrinsic and extrinsic pathways.

Key events in W-7/W-13-induced apoptosis include:

-

Elevation of Intracellular Calcium: Disruption of normal Ca²⁺ homeostasis.[7]

-

Mitochondrial Depolarization: Loss of the mitochondrial inner transmembrane potential.[7]

-

Caspase Activation: Activation of key executioner caspases, such as caspase-3.[7][8]

-

Inhibition of STAT3 Signaling: W-7 and W-13 inhibit the phosphorylation of STAT3, a transcription factor that promotes cell survival. This leads to the downregulation of the anti-apoptotic protein Mcl-1.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of naphthalenesulfonamide calmodulin antagonists.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay (Radiometric)

This assay measures the enzymatic activity of PDE1 by quantifying the hydrolysis of radiolabeled cyclic nucleotides.

Materials:

-

Purified PDE1 enzyme

-

Calmodulin

-

Naphthalenesulfonamide compound (e.g., W-13)

-

Tritiated cAMP ([³H]-cAMP) or cGMP ([³H]-cGMP)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, calmodulin, and the desired concentrations of the naphthalenesulfonamide inhibitor. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add a predetermined amount of purified PDE1 enzyme to the reaction mixture.

-

Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding [³H]-cAMP or [³H]-cGMP.

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes, ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by placing the tube in a boiling water bath for 1 minute, then cool on ice.

-

Nucleotidase Digestion: Add snake venom nucleotidase to each tube and incubate at 30°C for 10 minutes. This converts the [³H]-AMP or [³H]-GMP product to [³H]-adenosine or [³H]-guanosine.[9]

-

Separation of Product: Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP/cGMP. Centrifuge to pellet the resin.[9]

-

Quantification: Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside) to a scintillation vial with scintillation fluid and measure radioactivity.[10]

Myosin Light Chain Kinase (MLCK) Activity Assay (Radiometric)

This assay determines MLCK activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified MLCK

-

Calmodulin

-

Myosin light chain (MLC) or a specific peptide substrate

-

[γ-³²P]ATP

-

Naphthalenesulfonamide compound (e.g., W-13)

-

Kinase Buffer: e.g., 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 0.5 mM CaCl₂, 0.1 mg/mL BSA

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, calmodulin, MLC substrate, and desired concentrations of the inhibitor.

-

Enzyme Addition: Add purified MLCK to the mixture.

-

Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes.

-

Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose P81 paper square.

-

Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity.[11]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cultured cells (treated with naphthalenesulfonamide and controls)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant.

-

Washing: Resuspend the cell pellet in PBS, centrifuge again, and discard the supernatant.

-

Fixation: Resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for weeks).[12]

-

Rehydration: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash twice with PBS.[12]

-

RNA Removal: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature.

-

DNA Staining: Add 400 µL of PI staining solution and mix well. Incubate at room temperature for 5-10 minutes, protected from light.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use linear scale for PI fluorescence to analyze DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.[13]

Western Blot for STAT3 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of STAT3 at Tyr705.

Materials:

-

Cell lysates from treated and control cells

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse treated cells on ice. Determine protein concentration of the cleared lysates.[5]

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control.[14]

-

Densitometry: Quantify band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Measurement of Intracellular Calcium Levels using Fluo-4 AM

This protocol uses the fluorescent Ca²⁺ indicator Fluo-4 AM to measure changes in intracellular calcium concentration.

Materials:

-

Adherent cells cultured on imaging plates or coverslips

-

Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Physiological saline buffer (e.g., HBSS)

-

Naphthalenesulfonamide compound

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare Loading Solution: Prepare a fresh loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic® F-127 (typically 0.02%) in the physiological buffer.[15]

-

Cell Loading: Wash cells once with the physiological buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 15-60 minutes at 37°C or room temperature.[15][16]

-

Washing: Aspirate the loading solution and wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.[15]

-

De-esterification: Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-4 AM within the cells.

-

Calcium Imaging: Place the cells on the fluorescence microscope or in the plate reader. Acquire a baseline fluorescence reading. Add the naphthalenesulfonamide compound or other stimuli and record the change in fluorescence intensity over time (Excitation: ~490 nm, Emission: ~515 nm).[16][17]

-

Data Analysis: The change in intracellular calcium is typically represented as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F₀).[15]

References

- 1. The effect of calmodulin antagonists on hyperthermic cell killing and the development of thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of calmodulin-dependent phosphodiesterase induces apoptosis in human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide HCl | Sigma-Aldrich [sigmaaldrich.com]

- 7. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calmodulin antagonists induce platelet apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 15. benchchem.com [benchchem.com]

- 16. hellobio.com [hellobio.com]

- 17. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to the Research Applications of N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride (CAS 89108-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, identified by the CAS number 89108-46-3 and commonly known by its synonym W-12 hydrochloride, is a chemical compound that has garnered attention in biomedical research primarily for its role as a calmodulin (CaM) antagonist.[1][2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to and inhibiting the function of calmodulin, W-12 provides a valuable tool for elucidating the complex mechanisms of calcium-dependent signaling and for exploring potential therapeutic interventions in diseases where these pathways are dysregulated. This technical guide provides a comprehensive overview of the research applications of W-12, including its mechanism of action, quantitative biological data, and detailed experimental considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 89108-46-3 | [3] |

| Molecular Formula | C₁₄H₁₉ClN₂O₂S | [3] |

| Molecular Weight | 314.83 g/mol | |

| Synonyms | W-12 hydrochloride | [1][2] |

| Appearance | White to almost white powder or crystals | [2] |

| Purity | Typically >98% (by HPLC) | [2] |

Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action of W-12 hydrochloride is the inhibition of calmodulin. Calmodulin is a key intracellular calcium sensor that, upon binding Ca²⁺, undergoes a conformational change enabling it to interact with and modulate the activity of a wide array of downstream target proteins. These targets include various kinases, phosphatases, and other enzymes that regulate fundamental cellular processes.

W-12 and other naphthalenesulfonamide derivatives are known to bind to the hydrophobic domains of calmodulin that are exposed upon Ca²⁺ binding. This interaction prevents calmodulin from activating its target enzymes, thereby disrupting the calcium signaling cascade.

Inhibition of Calmodulin-Dependent Enzymes

Research has demonstrated that W-12 hydrochloride inhibits the activity of at least two key calmodulin-dependent enzymes:

-

Calmodulin-Dependent Phosphodiesterase (PDE1): This enzyme is responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP), which are important second messengers in their own right. By inhibiting PDE1, W-12 can lead to an accumulation of cyclic nucleotides, thereby influencing signaling pathways regulated by these molecules.

-

Myosin Light Chain Kinase (MLCK): MLCK is a crucial enzyme in the regulation of smooth muscle contraction and is also involved in other cellular processes such as cell motility and cytokinesis. It phosphorylates the regulatory light chain of myosin, a key step in initiating contractile activity. Inhibition of MLCK by W-12 can therefore lead to relaxation of smooth muscle and interfere with other MLCK-dependent cellular functions.

Quantitative Biological Data

The inhibitory potency of W-12 hydrochloride has been quantified against its primary targets. This data is crucial for designing experiments and for comparing its activity with other calmodulin antagonists.

| Target Enzyme | IC₅₀ Value | Reference |

| Calmodulin-Activated Phosphodiesterase (PDE) | 260 µM | [1] |

| Myosin Light Chain Kinase (MLCK) | 300 µM | [1] |

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

Signaling Pathways

W-12 hydrochloride exerts its effects by intervening in critical signaling pathways regulated by calcium and calmodulin. The following diagrams illustrate the points of intervention.

References

In Vitro Effects of Naphthalenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of naphthalenesulfonamide derivatives, a class of compounds with significant biological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Quantitative Data Summary

Naphthalenesulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes and cellular processes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for representative compounds against key protein targets.

Table 1: Inhibition of Calmodulin (CaM) and CaM-Dependent Enzymes by Naphthalenesulfonamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Comments |

| W-7 | Ca2+-CaM-dependent Phosphodiesterase | 28 | - | A well-characterized calmodulin antagonist. |

| W-7 | Myosin Light Chain Kinase (MLCK) | 51 | - | Also directly inhibits MLCK. |

| A-3 | Myosin Light Chain Kinase (MLCK) | - | 7.4 | A shorter alkyl chain derivative of W-7; competitive inhibitor with respect to ATP.[1] |

Table 2: Inhibition of Protein Kinases by Naphthalenesulfonamide and Benzenesulfonamide Derivatives

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Cell Lines/Conditions |

| A-3 | cAMP-dependent protein kinase | - | - | Competitive inhibitor with respect to ATP.[1] |

| A-3 | cGMP-dependent protein kinase | - | - | Competitive inhibitor with respect to ATP.[1] |

| A-3 | Protein Kinase C | - | - | Competitive inhibitor with respect to ATP.[1] |

| DL14 | Tubulin Polymerization | 0.83 | - | Competitively binds to the colchicine binding site.[2] |

| DL14 | STAT3 Phosphorylation | 6.84 | - | Directly binds to STAT3 protein.[2] |

| BSA 9 | CaMKII | 0.79 | - | Structure-guided designed inhibitor.[3] |

Table 3: Cellular Effects of Naphthalenesulfonamide Derivatives

| Compound | Effect | Cell Line(s) | IC50/EC50 (µM) |

| DL14 | Inhibition of cell proliferation | A549 | 1.35[2] |

| DL14 | Inhibition of cell proliferation | MDA-MB-231 | 2.85[2] |

| DL14 | Inhibition of cell proliferation | HCT-116 | 3.04[2] |

| BSA 9 | Antiviral activity (DENV) | BE(2)C | 1.52 (EC50)[3] |

| BSA 9 | Antiviral activity (ZIKV) | BE(2)C | 1.91 (EC50)[3] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are essential for assessing the biological activity of naphthalenesulfonamide derivatives.

Cell Viability Assay (WST-8)

This colorimetric assay determines the number of viable cells by measuring the activity of cellular dehydrogenases.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Naphthalenesulfonamide derivative stock solution

-

WST-8 (Water Soluble Tetrazolium salt) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the naphthalenesulfonamide derivative in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Calmodulin (CaM) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the CaM-dependent activation of a target enzyme, such as phosphodiesterase (PDE1).

Materials:

-

Purified Calmodulin

-

Purified Calmodulin-dependent Phosphodiesterase 1 (PDE1)

-

cAMP (substrate)

-

5'-Nucleotidase

-

Inorganic pyrophosphatase

-

Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

-

Naphthalenesulfonamide derivative

-

Phosphate detection reagent (e.g., Malachite Green)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CaM, and the naphthalenesulfonamide derivative at various concentrations.

-

Initiate the primary reaction by adding PDE1 and cAMP. Incubate at 30°C for a defined period.

-

Add 5'-Nucleotidase and inorganic pyrophosphatase to convert the reaction product (AMP) to adenosine and inorganic phosphate.

-

Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.

-

Determine the inhibitory effect of the compound by comparing the phosphate levels in treated samples to untreated controls.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay measures the inhibition of MLCK-mediated phosphorylation of its substrate, the myosin light chain.

Materials:

-

Purified smooth muscle Myosin Light Chain Kinase (MLCK)

-

Purified Myosin Light Chain (MLC) or a synthetic peptide substrate

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for kinase activity kits)

-

Assay buffer (containing MgCl2, CaCl2, and Calmodulin)

-

Naphthalenesulfonamide derivative

-

Method for detecting phosphorylation (e.g., scintillation counting for 32P, or specific antibodies for ELISA/Western blot)

Procedure:

-

Prepare a reaction mixture in the assay buffer containing MLCK, MLC (or peptide substrate), and the naphthalenesulfonamide derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Terminate the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Quantify the extent of substrate phosphorylation. For radiolabeled assays, this involves separating the phosphorylated substrate and measuring radioactivity. For non-radiolabeled assays, this may involve using a phosphospecific antibody in an ELISA or Western blot format.

-

Calculate the percentage of MLCK inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the naphthalenesulfonamide derivative

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating with the naphthalenesulfonamide derivative for the desired time. Include untreated and positive controls.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by naphthalenesulfonamide derivatives and typical experimental workflows.

Caption: Workflow for a typical cell viability assay.

Caption: Mechanism of Calmodulin inhibition.

Caption: STAT3 signaling pathway inhibition.

References

- 1. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, commonly referred to as W-13 hydrochloride, is a cell-permeable naphthalenesulfonamide-based compound. It is a well-established antagonist of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1][2] By binding to CaM, W-13 inhibits the activation of CaM-dependent enzymes, thereby modulating a wide array of cellular processes.[1] These application notes provide a comprehensive overview of its use in cell culture, including its mechanism of action, established applications, and detailed protocols for key experiments.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Synonyms | W-13 hydrochloride | [1] |

| Molecular Weight | 349.27 g/mol | [1] |

| Formula | C₁₄H₁₇ClN₂O₂S·HCl | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Purity | ≥98% | [1] |

| Storage | Store at room temperature | [1] |

Mechanism of Action

This compound primarily functions as a calmodulin antagonist.[1] Calmodulin is a key transducer of intracellular calcium signals. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, including protein kinases, phosphatases, and phosphodiesterases.

W-13 exerts its effects by binding to the hydrophobic domains of CaM that are exposed upon Ca²⁺ binding, thereby preventing the interaction of the Ca²⁺/CaM complex with its downstream targets. This leads to the inhibition of CaM-dependent signaling pathways. It has been shown to inhibit calmodulin-activated phosphodiesterase (PDE) activity with an IC₅₀ of 68 μM and myosin light chain kinase (MLCK) with an IC₅₀ of 58 μM.[3]

Applications in Cell Culture

This compound has been utilized in a variety of cell culture applications to probe the role of calmodulin in different cellular processes.

Cancer Research

W-13 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

-

Breast Cancer: Inhibits the growth of tamoxifen-resistant breast cancer cells.[1]

-

Multiple Myeloma (MM): Induces G1 phase cell cycle arrest and apoptosis in human MM cell lines.[4] This is associated with the downregulation of cyclins, upregulation of p21cip1, inhibition of STAT3 phosphorylation, and subsequent downregulation of Mcl-1 protein.[4]

| Cell Line | Application | Effective Concentration | Observed Effects |

| Tamoxifen-Resistant Breast Cancer Cells | Growth Inhibition | Not specified | Inhibition of cell growth |

| Human Multiple Myeloma (MM) Cell Lines | Induction of Apoptosis and Cell Cycle Arrest | Dose-dependent | G1 phase arrest, apoptosis, inhibition of tumor growth in vivo |

Signal Transduction Research

W-13 is a valuable tool for dissecting Ca²⁺/CaM-dependent signaling pathways.

-

ERK Pathway: Induces sustained activation of ERK2.

-

NF-κB Pathway: Can inhibit NF-κB activity.

-

Calcium Homeostasis: Affects intracellular Ca²⁺ levels by causing depolarization of mitochondrial membranes and an increase in ionized Ca²⁺ in the cytoplasm and mitochondrial matrix.[5]

Cell Biology Research

W-13 has been used to study the role of calmodulin in various cellular functions.

-

Endocytosis and Trafficking: In Madin-Darby canine kidney (MDCK) cells, W-13 alters transcytosis, recycling, and the morphology of the endocytic pathway.[6]

-

Macrophage Activation: Inhibits the activation of RAW-264 macrophage-like cells for tumor cell killing at low concentrations (50-500 nM).[7]

-

Mitochondrial Function: Inhibits mitochondrial protein synthesis, potentially through depletion of the endogenous ATP pool.[8]

| Cell Line/System | Application | Effective Concentration | Observed Effects |

| MDCK Cells | Study of Endocytosis | Not specified | Inhibition of IgA transcytosis and transferrin recycling |

| RAW-264 Macrophages | Macrophage Activation | 50 - 500 nM | Inhibition of cytolytic activity development |

| Isolated Mitochondria / Myometrium Cells | Calcium Homeostasis | 10 µM (Calmidazolium) | Depolarization of mitochondrial membrane, increased cytoplasmic Ca²⁺ |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Proliferation Assay (WST-8 Assay)

This protocol is adapted from methods used to assess the anti-proliferative effects of calmodulin antagonists on multiple myeloma cells.[4]

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound (W-13)

-

WST-8 assay reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of W-13 in sterile water or DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of W-13. Include a vehicle control (medium with the same concentration of solvent as the highest W-13 concentration).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods to evaluate cell cycle arrest induced by calmodulin antagonists.[4]

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound (W-13)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of W-13 and a vehicle control for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS.